

Spectroscopic properties (UV-Vis, fluorescence, NMR) of 9-Methylcarbazole.

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Compound of Interest

Compound Name: 9-Methylcarbazole

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Spectroscopic Profile of 9-Methylcarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of **9-Methylcarbazole**, a key heterocyclic aromatic compound of interest in pharmaceutical and materials science research. This document details its ultraviolet-visible (UV-Vis) absorption, fluorescence emission, and nuclear magnetic resonance (NMR) characteristics, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing analytical workflows.

UV-Vis Spectroscopic Properties

9-Methylcarbazole exhibits characteristic UV absorption bands arising from $\pi \rightarrow \pi^*$ electronic transitions within its aromatic carbazole core. The position and intensity of these bands are sensitive to the solvent environment.

Data Presentation

The UV-Vis absorption data for **9-Methylcarbazole**, primarily recorded in cyclohexane, is summarized below. The data includes the wavelength of maximum absorbance (λ_{max}) and the corresponding molar absorptivity (ϵ), which is a measure of how strongly the molecule absorbs light at that wavelength.

Solvent	λ_{max} (nm)	$\log(\epsilon)$	ϵ ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Reference
Cyclohexane	235	4.6	39,811	[1]
Cyclohexane	255	4.2	15,849	[1]
Cyclohexane	293	4.25	17,783	[1]
Cyclohexane	328	3.6	3,981	[1]
Cyclohexane	341	3.65	4,467	[1]

Experimental Protocol: UV-Vis Spectroscopy

A detailed methodology for obtaining the UV-Vis absorption spectrum of **9-Methylcarbazole** is as follows:

- **Sample Preparation:** A stock solution of **9-Methylcarbazole** is prepared by accurately weighing a small amount of the solid compound and dissolving it in a spectroscopic grade solvent (e.g., cyclohexane) to a known concentration, typically in the range of 10^{-4} to 10^{-5} M.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used for the analysis. The instrument is calibrated using a reference cuvette containing the pure solvent.
- **Measurement:** The sample solution is placed in a quartz cuvette with a defined path length (typically 1 cm). The absorption spectrum is recorded over a wavelength range of approximately 200-400 nm.
- **Data Analysis:** The wavelengths of maximum absorbance (λ_{max}) are identified from the spectrum. The molar absorptivity (ϵ) is calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.



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Experimental Workflow for UV-Vis Spectroscopy.

Fluorescence Spectroscopic Properties

The rigid, planar structure of the carbazole moiety in **9-Methylcarbazole** imparts fluorescent properties to the molecule. Upon excitation with UV light, it emits light at a longer wavelength. Specific fluorescence data for **9-Methylcarbazole** is not readily available in the cited literature. However, the data for the parent compound, carbazole, provides a valuable reference.

Data Presentation

The fluorescence data for the parent compound, carbazole, is presented below.

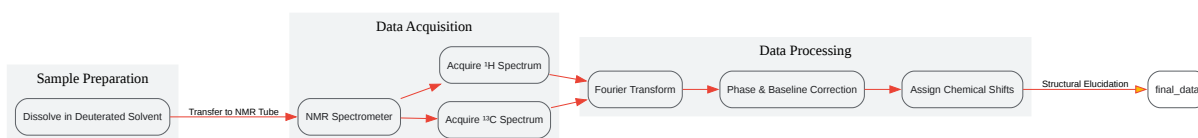
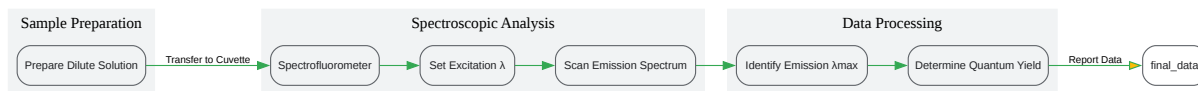
Compound	Solvent	Excitation λ_{max} (nm)	Emission λ_{max} (nm)	Quantum Yield (Φ_F)	Reference
Carbazole	Not Specified	323	351	Not Reported	[2]

Note: The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. While not reported for **9-Methylcarbazole** in the provided search results, it is a critical parameter for evaluating potential applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

Experimental Protocol: Fluorescence Spectroscopy

The following protocol outlines the steps for measuring the fluorescence spectrum of a compound like **9-Methylcarbazole**:

- **Sample Preparation:** A dilute solution of the sample (typically 10^{-5} to 10^{-6} M) is prepared in a spectroscopic grade solvent to avoid inner filter effects. The solution should be optically clear.
- **Instrumentation:** A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube) is used.
- **Measurement:**
 - **Emission Spectrum:** The excitation wavelength is fixed at or near the absorption maximum (e.g., 341 nm), and the emission intensity is scanned across a range of higher wavelengths.
 - **Excitation Spectrum:** The emission wavelength is fixed at the observed emission maximum, and the excitation wavelength is scanned to obtain a spectrum that should resemble the absorption spectrum.
- **Quantum Yield Determination (Relative Method):** The fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H_2SO_4) under identical experimental conditions.



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References

- 1. 9H-Carbazole, 9-methyl- [webbook.nist.gov]
- 2. Spectrum [Carbazole] | AAT Bioquest [aatbio.com]
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